molecular formula C15H17O5P B12655088 Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester CAS No. 60705-73-9

Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester

Cat. No.: B12655088
CAS No.: 60705-73-9
M. Wt: 308.27 g/mol
InChI Key: GSNDZLATYPGZQS-UHFFFAOYSA-N
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Description

Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester is an organic compound that belongs to the class of phosphonic acid esters. This compound is characterized by the presence of a phosphonic acid group bonded to a methyl group and two 4-methoxyphenyl groups. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, methyl-, bis(4-methoxyphenyl) ester typically involves the reaction of phosphonic acid diethyl ester with 4-methoxyphenyl magnesium bromide in tetrahydrofuran under an inert atmosphere. The reaction is carried out at temperatures ranging from 0°C to 20°C for approximately 2.33 hours. The resulting product is then treated with hydrogen chloride in tetrahydrofuran, tert-butyl methyl ether, and water at 0°C for about 0.42 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, methyl-, bis(4-methoxyphenyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of phosphonic acid, methyl-, bis(4-methoxyphenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphonic acid, methyl-, bis(4-methoxyphenyl) ester include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

60705-73-9

Molecular Formula

C15H17O5P

Molecular Weight

308.27 g/mol

IUPAC Name

1-methoxy-4-[(4-methoxyphenoxy)-methylphosphoryl]oxybenzene

InChI

InChI=1S/C15H17O5P/c1-17-12-4-8-14(9-5-12)19-21(3,16)20-15-10-6-13(18-2)7-11-15/h4-11H,1-3H3

InChI Key

GSNDZLATYPGZQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OP(=O)(C)OC2=CC=C(C=C2)OC

Origin of Product

United States

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